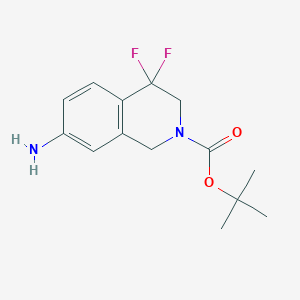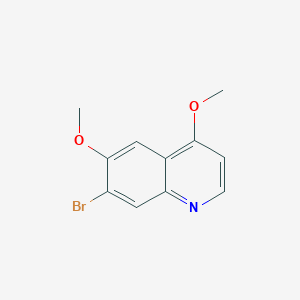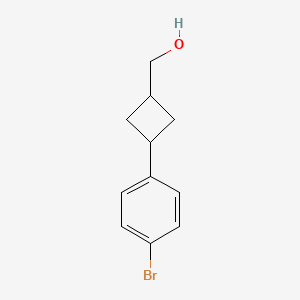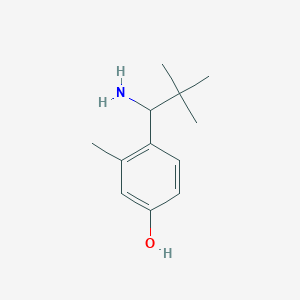
5-(Butan-2-yloxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butan-2-yloxy)pyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Butan-2-yloxy)pyridin-2-amine typically involves the reaction of pyridin-2-amine with butan-2-ol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where pyridin-2-amine reacts with butan-2-ol under basic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as copper or palladium can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Butan-2-yloxy)pyridin-2-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the butan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate the substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the butan-2-yloxy group.
Scientific Research Applications
Chemistry: 5-(Butan-2-yloxy)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. Its derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Medicine: The compound and its derivatives are explored for their pharmacological properties. They have shown promise in the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its derivatives are also used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Butan-2-yloxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The butan-2-yloxy group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(Butan-2-yloxy)pyridine: Similar structure but lacks the amine group.
5-(Methoxy)pyridin-2-amine: Similar structure but with a methoxy group instead of butan-2-yloxy.
5-(Ethoxy)pyridin-2-amine: Similar structure but with an ethoxy group instead of butan-2-yloxy.
Uniqueness: 5-(Butan-2-yloxy)pyridin-2-amine stands out due to the presence of both the butan-2-yloxy group and the amine group. This combination enhances its chemical reactivity and potential applications in various fields. The butan-2-yloxy group provides steric hindrance and electronic effects that can influence the compound’s interaction with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-butan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-7(2)12-8-4-5-9(10)11-6-8/h4-7H,3H2,1-2H3,(H2,10,11) |
InChI Key |
YTAAMNDFXBRWEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CN=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



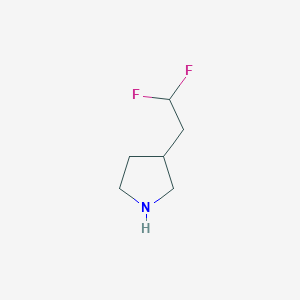
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole](/img/structure/B13335734.png)
![1-Heptylbicyclo[2.2.1]hept-2-ene](/img/structure/B13335735.png)
